molecular formula C30H30N2O7 B11084939 ethyl 4-[3-{[4-(ethoxycarbonyl)phenyl]amino}-5-(3-ethoxy-4-hydroxyphenyl)-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]benzoate

ethyl 4-[3-{[4-(ethoxycarbonyl)phenyl]amino}-5-(3-ethoxy-4-hydroxyphenyl)-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]benzoate

Cat. No.: B11084939
M. Wt: 530.6 g/mol
InChI Key: CXLFDHORYFTQQX-UHFFFAOYSA-N
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Description

ETHYL 4-[3-[4-(ETHOXYCARBONYL)ANILINO]-5-(3-ETHOXY-4-HYDROXYPHENYL)-2-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL]BENZOATE is a complex organic compound characterized by its unique structure, which includes ethoxycarbonyl and anilino groups

Preparation Methods

The synthesis of ETHYL 4-[3-[4-(ETHOXYCARBONYL)ANILINO]-5-(3-ETHOXY-4-HYDROXYPHENYL)-2-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL]BENZOATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrole Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrrole ring.

    Introduction of the Anilino Group: The anilino group is introduced through a nucleophilic substitution reaction, where an aniline derivative reacts with a suitable electrophile.

    Final Coupling: The final step involves coupling the intermediate compounds to form the target molecule.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure efficiency.

Chemical Reactions Analysis

ETHYL 4-[3-[4-(ETHOXYCARBONYL)ANILINO]-5-(3-ETHOXY-4-HYDROXYPHENYL)-2-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL]BENZOATE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present in the molecule. Common reagents include halogens, acids, and bases.

    Hydrolysis: The ester groups in the compound can be hydrolyzed under acidic or basic conditions to yield carboxylic acids and alcohols.

Scientific Research Applications

ETHYL 4-[3-[4-(ETHOXYCARBONYL)ANILINO]-5-(3-ETHOXY-4-HYDROXYPHENYL)-2-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL]BENZOATE has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of ETHYL 4-[3-[4-(ETHOXYCARBONYL)ANILINO]-5-(3-ETHOXY-4-HYDROXYPHENYL)-2-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL]BENZOATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell death. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

ETHYL 4-[3-[4-(ETHOXYCARBONYL)ANILINO]-5-(3-ETHOXY-4-HYDROXYPHENYL)-2-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL]BENZOATE can be compared with similar compounds such as:

The uniqueness of ETHYL 4-[3-[4-(ETHOXYCARBONYL)ANILINO]-5-(3-ETHOXY-4-HYDROXYPHENYL)-2-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL]BENZOATE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C30H30N2O7

Molecular Weight

530.6 g/mol

IUPAC Name

ethyl 4-[[1-(4-ethoxycarbonylphenyl)-2-(3-ethoxy-4-hydroxyphenyl)-5-oxo-2H-pyrrol-4-yl]amino]benzoate

InChI

InChI=1S/C30H30N2O7/c1-4-37-27-17-21(11-16-26(27)33)25-18-24(31-22-12-7-19(8-13-22)29(35)38-5-2)28(34)32(25)23-14-9-20(10-15-23)30(36)39-6-3/h7-18,25,31,33H,4-6H2,1-3H3

InChI Key

CXLFDHORYFTQQX-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)C2C=C(C(=O)N2C3=CC=C(C=C3)C(=O)OCC)NC4=CC=C(C=C4)C(=O)OCC)O

Origin of Product

United States

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